molecular formula C27H22N2O2S B3307822 [(S)-N-2'-Amino[1,1'-binaphthalen]-2-yl]-4-methylbenzenesulfonamide CAS No. 933782-32-2

[(S)-N-2'-Amino[1,1'-binaphthalen]-2-yl]-4-methylbenzenesulfonamide

Cat. No.: B3307822
CAS No.: 933782-32-2
M. Wt: 438.5 g/mol
InChI Key: QVXFDVMJNPTVRL-UHFFFAOYSA-N
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Description

[(S)-N-2'-Amino[1,1'-binaphthalen]-2-yl]-4-methylbenzenesulfonamide (CAS: 933782-32-2) is a chiral sulfonamide derivative featuring a binaphthyl backbone. Its molecular formula is C₂₇H₂₂N₂O₂S (MW: 438.50), and it is stored at 2–8°C under inert, dark conditions to prevent degradation . This compound is exclusively used in research settings, particularly in asymmetric catalysis and chiral ligand design due to its rigid, enantiopure structure .

Properties

IUPAC Name

N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O2S/c1-18-10-14-21(15-11-18)32(30,31)29-25-17-13-20-7-3-5-9-23(20)27(25)26-22-8-4-2-6-19(22)12-16-24(26)28/h2-17,29H,28H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXFDVMJNPTVRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(S)-N-2’-Amino[1,1’-binaphthalen]-2-yl]-4-methylbenzenesulfonamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (S)-2’-Amino-1,1’-binaphthalen-2-ol, which serves as the core structure.

    Sulfonamide Formation: The amino group of (S)-2’-Amino-1,1’-binaphthalen-2-ol is reacted with 4-methylbenzenesulfonyl chloride under basic conditions to form the sulfonamide derivative.

    Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of [(S)-N-2’-Amino[1,1’-binaphthalen]-2-yl]-4-methylbenzenesulfonamide may involve large-scale batch reactions with optimized conditions to maximize yield and minimize waste. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[(S)-N-2’-Amino[1,1’-binaphthalen]-2-yl]-4-methylbenzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to the corresponding amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Asymmetric Synthesis

One of the prominent applications of this compound lies in its role as a chiral ligand in asymmetric synthesis. The compound is derived from binaphthyl structures, which are known for their ability to induce chirality in reactions.

Case Studies

  • Catalysis in Amino Acid Synthesis :
    • The compound has been utilized as a catalyst in the asymmetric synthesis of unnatural α-alkyl amino acids through phase-transfer catalysis (PTC). The use of [(S)-N-2'-Amino[1,1'-binaphthalen]-2-yl]-4-methylbenzenesulfonamide allows for high enantioselectivity, making it a valuable tool in the synthesis of pharmaceuticals that require specific stereochemistry .
  • Synthesis of Chiral Compounds :
    • A study demonstrated the effectiveness of this sulfonamide derivative in synthesizing chiral compounds via reductive amination reactions. The compound serves as a precursor for creating monoalkyl and dialkyl derivatives, showcasing its versatility in organic synthesis .

Biological Applications

The compound's biological activity has also been investigated, particularly its potential as an anti-cancer agent. Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines.

Research Findings

  • Cytotoxicity Studies : Research indicated that derivatives of this compound can inhibit cell proliferation in specific cancer types. This opens avenues for further exploration into its use as a therapeutic agent .

Summary Table of Applications

Application AreaDescriptionReferences
Asymmetric SynthesisCatalyst for synthesizing α-alkyl amino acids using phase-transfer catalysis
Chiral Compound SynthesisPrecursor for monoalkyl and dialkyl derivatives
Biological ActivityPotential anti-cancer agent with cytotoxic properties

Mechanism of Action

The mechanism of action of [(S)-N-2’-Amino[1,1’-binaphthalen]-2-yl]-4-methylbenzenesulfonamide involves its interaction with molecular targets through its amino and sulfonamide functional groups. These interactions can lead to the formation of stable complexes with metal ions, which are essential in catalytic processes. The compound’s chiral nature allows it to induce asymmetry in chemical reactions, making it a valuable tool in enantioselective synthesis.

Comparison with Similar Compounds

Enantiomeric Pair: [(R)-N-2'-Amino[1,1'-binaphthalen]-2-yl]-4-methylbenzenesulfonamide

  • CAS : 512170-32-0
  • Molecular Formula : C₂₇H₂₂N₂O₂S (MW: 438.54)
  • Key Differences :
    • The R-enantiomer shares identical molecular weight and functional groups but exhibits inverted stereochemistry at the binaphthyl core.
    • Both enantiomers are available at 98% purity but differ in applications depending on the required stereoselectivity in reactions (e.g., asymmetric catalysis) .
    • Safety Profile : Both compounds carry H315-H319-H335 hazards (skin/eye irritation, respiratory irritation) .

N-(2′-Hydroxy-[1,1′-biphenyl]-2-yl)-4-methylbenzenesulfonamide (Compound 31)

  • Structural Difference: Replaces the amino group with a hydroxy group on the biphenyl scaffold.
  • Physicochemical Properties :
    • λmax (nm) : 352 (24,700), 522 (36,200), 250 (59,800)
    • Fluorescence : λex = 566 nm, λem = 578 nm (MeCN) .
  • Functional Impact: The hydroxy group enhances fluorescence but reduces nucleophilicity compared to the amino group in the target compound.

N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide

  • Structural Difference: Contains azide (-N₃) groups instead of the binaphthyl-amino moiety.
  • Synthesis : Prepared via substitution of tosyl groups with azides, highlighting its utility in "click chemistry" applications .

Binaphthyl Derivatives with Methoxy/Triflate Groups

  • Examples :
    • (R)-2'-Methoxy-[1,1'-binaphthalen]-2-yl trifluoromethanesulfonate (CAS: N/A)
    • (R)-N-Benzyl-2'-methoxy-[1,1'-binaphthalen]-2-amine (CAS: N/A)
  • Key Differences :
    • Methoxy/triflate groups enhance electrophilicity, making these intermediates for cross-coupling reactions.
    • The target compound’s sulfonamide group offers hydrogen-bonding capability, critical for chiral recognition in catalysis .

Thiourea-Binaphthyl Derivatives

  • Example: N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(S)-2'-(dimethylamino)[1,1'-binaphthalen]-2-yl]thiourea
  • Structural Difference : Replaces sulfonamide with thiourea and adds trifluoromethyl groups.
  • Applications : Thiourea motifs improve anion-binding capacity, whereas the target compound’s sulfonamide is better suited for metal coordination .

Comparative Data Table

Compound Name / CAS Key Functional Groups Molecular Weight Purity Key Applications Hazard Class
Target Compound (933782-32-2) Binaphthyl-amino, sulfonamide 438.50 98% Asymmetric catalysis, chiral ligands H315-H319-H335
R-Enantiomer (512170-32-0) Binaphthyl-amino, sulfonamide 438.54 98% Stereoselective synthesis H315-H319-H335
Compound 31 (N/A) Biphenyl-hydroxy, sulfonamide N/A N/A Fluorescent probes Not specified
Azide Derivative (N/A) Azide, sulfonamide N/A High Click chemistry Explosive (azides)
Thiourea Derivative (2209086-51-9) Thiourea, trifluoromethyl 487.5 99% e.e. Anion recognition Not specified

Research Implications

  • Chiral Resolution : The target compound’s enantiomeric pair (S/R) enables precise control in asymmetric reactions, such as Buchwald-Hartwig aminations, where steric bulk and chirality dictate selectivity .
  • Ligand Design: Compared to methoxy- or triflate-containing binaphthyls, the amino-sulfonamide group offers dual hydrogen-bonding sites, enhancing substrate binding in catalytic cycles .
  • Safety vs. Reactivity : While azide derivatives (e.g., ) are highly reactive, the target compound balances stability and functionality for sustained use in synthetic workflows.

Biological Activity

[(S)-N-2'-Amino[1,1'-binaphthalen]-2-yl]-4-methylbenzenesulfonamide, known by its CAS number 933782-32-2, is a sulfonamide compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

  • Molecular Formula : C27H22N2O2S
  • Molar Mass : 438.54 g/mol
  • Storage Conditions : Store at room temperature in a dry environment.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds in this class can act on the central nervous system (CNS) and may exhibit anti-inflammatory and analgesic properties.

Anticancer Activity

Recent studies have investigated the anticancer potential of sulfonamide derivatives. This compound has shown promising results in inhibiting the proliferation of cancer cells in vitro.

StudyCell LineIC50 (µM)Mechanism
MCF712.5Induction of apoptosis
HeLa15.0Inhibition of cell cycle progression

CNS Activity

Patents have highlighted the potential use of this compound for treating CNS disorders. The arylsulfonamide structure is believed to modulate neurotransmitter systems, which could be beneficial in conditions like depression and anxiety .

Case Study 1: Antitumor Efficacy

In a preclinical study, this compound was administered to mice bearing xenografts of human cancer cells. The results indicated a significant reduction in tumor volume compared to control groups.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound in models of neurodegeneration. It was found to reduce oxidative stress markers and improve cognitive function in treated animals .

Safety and Toxicology

While the compound exhibits significant biological activity, safety assessments are crucial. Toxicological studies have indicated that at therapeutic doses, this compound shows low toxicity profiles with no major adverse effects reported .

Q & A

Q. What are the established synthetic routes for (S)-N-2'-Amino[1,1'-binaphthalen]-2-yl]-4-methylbenzenesulfonamide, and how can reaction conditions be optimized?

The compound is synthesized via sulfonylation of (S)-1,1′-binaphthyl-2,2′-diamine with 4-methylbenzenesulfonyl chloride. Key steps include:

  • Substrate preparation : Use of high-purity (S)-1,1′-binaphthyl-2,2′-diamine (≥99% enantiomeric excess) to ensure chiral fidelity .
  • Reaction conditions : Typically conducted in anhydrous dichloromethane or tetrahydrofuran with a base like triethylamine to scavenge HCl. Reaction progress is monitored via TLC (Rf ~0.5–0.6 in hexane/ethyl acetate) .
  • Purification : Flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) yields the product as a white solid (62–70% yield). Purity is confirmed by HPLC (e.g., >98% area at 254 nm) .

Q. How is the enantiomeric purity of this compound validated in academic research?

Enantiomeric purity is assessed using chiral HPLC with a cellulose-based column (e.g., Chiralpak IC). Retention times and peak areas are compared against racemic standards. For example, (S)-enantiomers typically show a retention time of 12.3 min under isocratic elution (hexane:isopropanol = 90:10) . Complementary methods include:

  • Circular dichroism (CD) spectroscopy : Characteristic Cotton effects at 250–300 nm confirm absolute configuration .
  • X-ray crystallography : Resolves axial chirality in single crystals (e.g., C–C bond angles of 120–125° in the binaphthyl core) .

Q. What are the stability considerations for handling this sulfonamide derivative?

The compound is sensitive to light and moisture. Key storage protocols include:

  • Temperature : Store at –20°C under nitrogen to prevent decomposition .
  • Decomposition signs : Yellowing indicates oxidation; ¹H NMR (DMSO-d₆) monitoring for sulfonamide proton shifts (δ 10.2–10.8 ppm) detects degradation .

Advanced Research Questions

Q. How does this compound perform as a chiral ligand in asymmetric catalysis?

The binaphthyl core and sulfonamide group enable axial chirality transfer in catalytic systems. For example:

  • Aldol reactions : When immobilized on cross-linked polystyrene, it achieves 93% enantiomeric excess (ee) in solvent-free aldol reactions between cyclohexanone and 4-nitrobenzaldehyde .
  • Mechanistic role : The sulfonamide NH group participates in hydrogen bonding with substrates, as shown by DFT calculations (e.g., ΔG‡ reduction of 2.8 kcal/mol compared to non-sulfonamide analogs) .

Q. What analytical strategies resolve contradictions in enantioselectivity data across different catalytic systems?

Discrepancies arise from steric and electronic ligand effects. For example:

  • Steric bulk : Substituting 4-methylbenzenesulfonamide with bulkier groups (e.g., 3,5-dimethylbenzenesulfonamide) increases diastereoselectivity (from 80% to 100%) in malonamide cyclizations .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance enantioselectivity by stabilizing transition-state dipole interactions (up to 90% ee vs. 70% in toluene) .

Q. How can computational modeling guide the design of derivatives for improved catalytic performance?

Molecular dynamics (MD) and density functional theory (DFT) simulations predict:

  • Ligand-substrate interactions : The binaphthyl dihedral angle (θ = 65–70°) optimizes π-π stacking with aromatic aldehydes .
  • Electronic tuning : Electron-withdrawing substituents (e.g., –NO₂) on the sulfonamide increase Lewis acidity, improving turnover frequency (TOF) by 30% in allylation reactions .

Methodological Tables

Q. Table 1. Comparative Enantioselectivity in Catalytic Applications

Reaction TypeSubstrateee (%)Key ConditionReference
Aldol ReactionCyclohexanone + 4-NO₂-BzH93Solvent-free, 25°C
Buchwald-HartwigBiphenyl malonamide90DMSO, 120°C
AllylationAllyl hydrazide851,4-Dioxane, 105°C

Q. Table 2. Stability Assessment Under Storage Conditions

ConditionTimeframePurity Loss (%)Analytical MethodReference
Ambient (air)7 days15¹H NMR
–20°C (N₂ atmosphere)6 months<2HPLC

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(S)-N-2'-Amino[1,1'-binaphthalen]-2-yl]-4-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
[(S)-N-2'-Amino[1,1'-binaphthalen]-2-yl]-4-methylbenzenesulfonamide

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